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Compound of Interest

Compound Name: (3-Ethoxypropyl)urea

Cat. No.: B2505307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (3-
Ethoxypropyl)urea. While specific experimental data for this compound is not readily available

in public spectroscopic databases, this document outlines the theoretical values and general

experimental protocols essential for its characterization. This guide is intended to support

researchers in the identification and analysis of (3-Ethoxypropyl)urea.

Chemical Structure and Properties
IUPAC Name: (3-Ethoxypropyl)urea

Molecular Formula: C₆H₁₄N₂O₂

Molecular Weight: 146.19 g/mol

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (3-Ethoxypropyl)urea
based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 5.4 - 6.0 Broad Singlet 2H -NH₂

~ 5.4 - 6.0 Triplet 1H -NH-

3.48 Quartet 2H -O-CH₂-CH₃

3.43 Triplet 2H -NH-CH₂-

3.19 Triplet 2H -CH₂-O-

1.74 Quintet 2H -CH₂-CH₂-CH₂-

1.15 Triplet 3H -CH₂-CH₃

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 158.5 C=O

~ 69.8 -CH₂-O-

~ 66.5 -O-CH₂-CH₃

~ 39.5 -NH-CH₂-

~ 31.2 -CH₂-CH₂-CH₂-

~ 15.2 -CH₂-CH₃

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H Stretch (Amide)

2975 - 2850 Medium C-H Stretch (Alkyl)

~ 1660 Strong C=O Stretch (Amide I)

~ 1600 Medium N-H Bend (Amide II)

~ 1120 Strong C-O-C Stretch (Ether)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

146.11 [M]⁺ (Molecular Ion)

130.08 [M - NH₂]⁺

101.08 [M - OCH₂CH₃]⁺

88.08 [M - NHCONH₂]⁺

73.06 [CH₂CH₂OCH₂CH₃]⁺

58.06 [NH₂CONHCH₂]⁺

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized compound like (3-Ethoxypropyl)urea.

A general workflow for spectroscopic analysis.

Detailed Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of purified (3-Ethoxypropyl)urea.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Perform a background subtraction.

Mass Spectrometry
Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI)

source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol,

acetonitrile).

A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.

The mass range should be set to scan beyond the expected molecular weight of the

compound.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be

confirmed by experimental analysis. The experimental protocols are generalized and may

require optimization based on the specific instrumentation and sample characteristics.

To cite this document: BenchChem. [Spectroscopic Analysis of (3-Ethoxypropyl)urea: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2505307#spectroscopic-data-of-3-ethoxypropyl-urea-
nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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